molecular formula C15H10FNO3 B11524983 4-fluoro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide

4-fluoro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide

Cat. No.: B11524983
M. Wt: 271.24 g/mol
InChI Key: NFMKUMJDGKGHKA-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide is a synthetic organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in drug discovery and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Fluoro Group: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Amidation Reaction: The final step involves the formation of the amide bond between the benzofuran core and the benzamide moiety. This can be achieved through standard amidation reactions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-fluoro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide is unique due to the presence of the fluoro group, which can enhance its biological activity and stability

Properties

Molecular Formula

C15H10FNO3

Molecular Weight

271.24 g/mol

IUPAC Name

4-fluoro-N-(1-oxo-3H-2-benzofuran-5-yl)benzamide

InChI

InChI=1S/C15H10FNO3/c16-11-3-1-9(2-4-11)14(18)17-12-5-6-13-10(7-12)8-20-15(13)19/h1-7H,8H2,(H,17,18)

InChI Key

NFMKUMJDGKGHKA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)O1

Origin of Product

United States

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